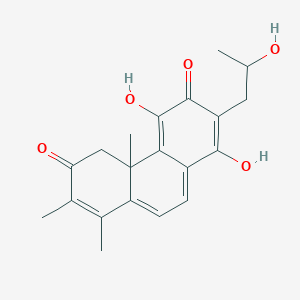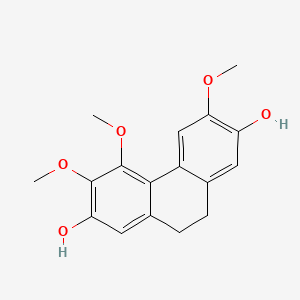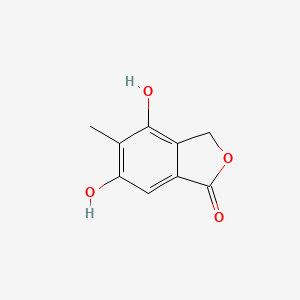
4,6-Dihydroxy-5-methyl-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by its unique structure, which includes two hydroxyl groups and a methyl group attached to a phthalide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dihydroxy-5-methylphthalide can be achieved through several methods. One common approach involves the reduction of ethyl 3,5-dimethoxy-2-formylbenzoate using sodium borohydride in methanol . Another method includes the Alder–Rickert reaction between a diene and dimethyl acetylenedicarboxylate (DMAD) to form a polysubstituted benzene ring, which is then transformed into the desired phthalide .
Industrial Production Methods
Industrial production of 4,6-dihydroxy-5-methylphthalide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic and spectrometric techniques is essential for the isolation and structural characterization of the compound .
化学反応の分析
Types of Reactions
4,6-Dihydroxy-5-methylphthalide undergoes various chemical reactions, including oxidation, reduction, substitution, and cycloaddition . These reactions are facilitated by the presence of hydroxyl and methyl groups, which make the compound reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 4,6-dihydroxy-5-methylphthalide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.
Cycloaddition: The Alder–Rickert reaction is a notable example of cycloaddition involving this compound.
Major Products Formed
The major products formed from these reactions include various substituted phthalides, which can be further modified to yield a wide range of bioactive compounds .
科学的研究の応用
作用機序
The mechanism of action of 4,6-dihydroxy-5-methylphthalide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungi by interfering with their metabolic processes . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
類似化合物との比較
4,6-Dihydroxy-5-methylphthalide is structurally similar to other phthalides, such as 5-hydroxy-7-methoxy-4-methylphthalide and 4,5,6-trihydroxy-7-methylphthalide . its unique combination of hydroxyl and methyl groups imparts distinct chemical and biological properties. Unlike its analogs, 4,6-dihydroxy-5-methylphthalide exhibits a broader range of bioactivities, making it a more versatile compound for various applications .
List of Similar Compounds
- 5-Hydroxy-7-methoxy-4-methylphthalide
- 4,5,6-Trihydroxy-7-methylphthalide
- 4,6-Dihydroxy-5-methoxy-7-methylphthalide
特性
CAS番号 |
52231-37-5 |
|---|---|
分子式 |
C9H8O4 |
分子量 |
180.16 g/mol |
IUPAC名 |
4,6-dihydroxy-5-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O4/c1-4-7(10)2-5-6(8(4)11)3-13-9(5)12/h2,10-11H,3H2,1H3 |
InChIキー |
QJBPRJDMIUSGLF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C2C(=C1O)COC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


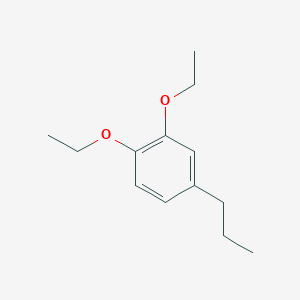
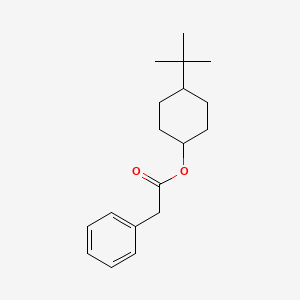
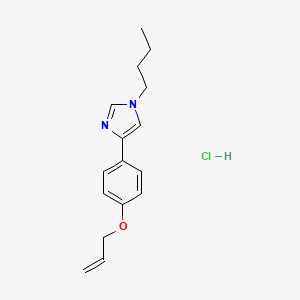
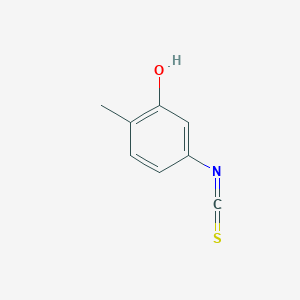
![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)


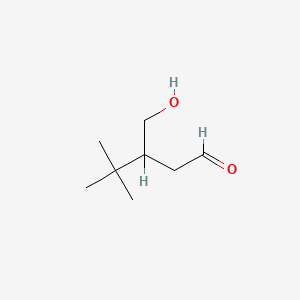
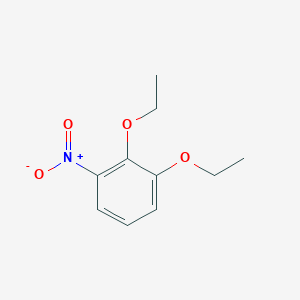
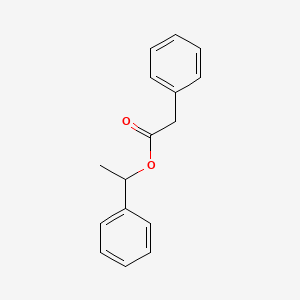
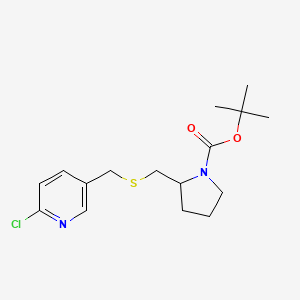
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
